Cariprazine

Vue d'ensemble

Description

La cariprazine est un antipsychotique atypique développé par Gedeon Richter. Elle est principalement utilisée dans le traitement de la schizophrénie, de la manie bipolaire, de la dépression bipolaire et du trouble dépressif majeur . La this compound agit comme un agoniste partiel aux récepteurs de la dopamine D2 et D3, avec une préférence pour le récepteur D3, et interagit également avec les récepteurs de la sérotonine .

Applications De Recherche Scientifique

Cariprazine has a broad range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.

Mécanisme D'action

La cariprazine exerce ses effets principalement par l’agonisme partiel aux récepteurs de la dopamine D2 et D3, avec une affinité plus élevée pour les récepteurs D3 . Elle agit également comme un agoniste partiel aux récepteurs de la sérotonine 5-HT1A et comme un antagoniste aux récepteurs de la sérotonine 5-HT2A . Ce profil unique de récepteurs aide à moduler l’activité des neurotransmetteurs, atténuant ainsi les symptômes des troubles psychiatriques .

Analyse Biochimique

Biochemical Properties

Cariprazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . This compound also exhibits moderate antagonistic properties at serotonin 5-HT2A and 5-HT2B receptors, as well as histamine H1 receptors . These interactions contribute to its therapeutic effects in treating psychiatric disorders.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on dopamine D2 and D3 receptors, this compound modulates dopaminergic neurotransmission, which is crucial for maintaining normal cognitive and emotional functions . Additionally, this compound’s activity on serotonin receptors helps improve psychotic and manic symptoms while reducing the occurrence of extrapyramidal symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . This compound’s high affinity for D3 receptors allows it to cause a unique D3 blockade, which is not reversible by dopamine . This blockade helps normalize dopamine release within the prefrontal cortex, improving negative symptoms and cognitive deficits in patients with schizophrenia . This compound also exhibits antagonistic properties at serotonin 5-HT2A and 5-HT2B receptors, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is extensively metabolized by the liver, mainly by cytochrome P450 3A4 and to a lesser extent by cytochrome P450 2D6 . The parent drug and its metabolites, desmethylthis compound and didesmethylthis compound, contribute to its efficacy and tolerability . The extended half-life of didesmethylthis compound is primarily responsible for later efficacy and tolerability issues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At physiological doses, this compound causes a unique D3 blockade, improving negative symptoms and cognitive deficits . At high doses, this compound may cause toxic or adverse effects . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily metabolized by cytochrome P450 3A4 and to a lesser extent by cytochrome P450 2D6 . The parent drug and its metabolites, desmethylthis compound and didesmethylthis compound, contribute to its therapeutic effects . These metabolites are pharmacologically equipotent to this compound and mediate its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It is extensively metabolized by the liver, and its metabolites contribute to its efficacy and tolerability . The extended half-life of didesmethylthis compound ensures prolonged therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. It interacts with dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, which are distributed in various brain regions, including the hypothalamus, limbic areas, ventral tegmental area, and cerebral cortex . These interactions contribute to its therapeutic effects in treating psychiatric disorders.

Méthodes De Préparation

La synthèse de la cariprazine implique plusieurs étapes clés :

Réaction de condensation : La 4-(2-hydroxyéthyl)cyclohexanone réagit avec la 1-(2,3-dichlorophényl)pipérazine pour produire la 4-[2-[4-(2,3-dichlorophényl)pipérazine)-1-yl]éthyl]cyclohexanone.

Ammonolyse réductrice : L’intermédiaire subit une réaction d’ammonolyse réductrice pour produire la trans-4-[2-[4-(2,3-dichlorophényl)pipérazine)-1-yl]éthyl]cyclohexylamine.

Réaction d’acylation : L’étape finale implique une réaction d’acylation avec le chlorure de N,N-diméthylméthylcarbamoyle pour produire la this compound.

Cette méthode est efficace, utilise des matières premières facilement disponibles et convient à la production industrielle .

Analyse Des Réactions Chimiques

La cariprazine subit diverses réactions chimiques :

Oxydation : La this compound peut être oxydée pour former de la desméthyl-cariprazine et de la didesméthyl-cariprazine.

Réduction : Le composé peut subir des réactions de réduction dans des conditions spécifiques.

Substitution : La this compound peut participer à des réactions de substitution, en particulier en ce qui concerne son cycle pipérazine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme l’hydrure de lithium et d’aluminium . Les principaux produits formés à partir de ces réactions sont la desméthyl-cariprazine et la didesméthyl-cariprazine .

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique :

Chimie : Elle est étudiée pour ses propriétés chimiques et ses réactions uniques.

Industrie : Le composé est utilisé dans l’industrie pharmaceutique pour le développement de médicaments antipsychotiques.

Comparaison Avec Des Composés Similaires

La cariprazine est souvent comparée à d’autres antipsychotiques atypiques tels que l’aripiprazole et le brexpiprazole . Bien que les trois composés agissent comme des agonistes partiels aux récepteurs de la dopamine, la this compound a une affinité plus élevée pour les récepteurs D3, ce qui peut contribuer à son efficacité unique dans le traitement des symptômes négatifs de la schizophrénie . De plus, la this compound a un profil métabolique distinct, produisant des métabolites actifs tels que la desméthyl-cariprazine et la didesméthyl-cariprazine .

Les composés similaires comprennent :

- Aripiprazole

- Brexpiprazole

- Rispéridone

- Olanzapine

L’affinité unique des récepteurs et le profil métabolique de la this compound en font une option précieuse dans le traitement des troubles psychiatriques .

Propriétés

IUPAC Name |

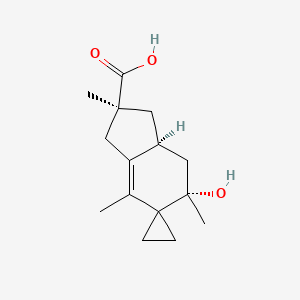

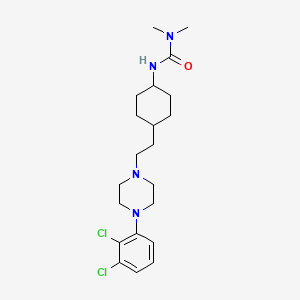

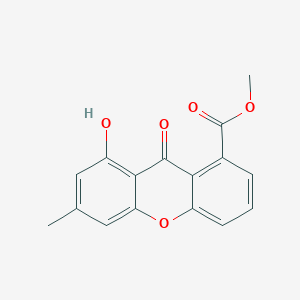

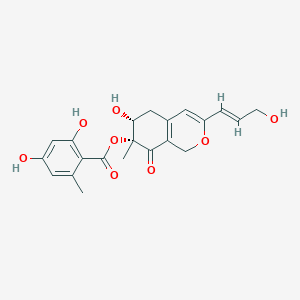

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWSJANDNDDRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232867 | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

While recent research points to the involvement of multiple neurotransmitters in the development and maintenance of schizophrenia and bipolar disorders, the dopamine hypothesis has been and continues to be a key theory in understanding the pathophysiology of these psychiatric disorders. Dopamine is a neurotransmitter that plays several important roles in cells, and most importantly, it is a crucial neurotransmitter involved in reward processing and motivation. The nigrostriatal, mesolimbic, and mesocortical systems consist of dopaminergic projections. The dopamine hypothesis states that dopaminergic aberrations are observed in schizophrenia and bipolar disorders. For example, hyperactive dopamine D2 receptor activity has been associated with positive symptoms of schizophrenia, such as hallucinations and delusions. On the other hand, alterations in dopamine D3 receptors may be involved in producing negative symptoms of schizophrenia. It was stated that hyperdopaminergia, caused by elevations in D2/3 receptor availability and a hyperactive reward processing network, underlies the development of mania in bipolar disorder. The exact mechanism of action of cariprazine is not fully elucidated. Cariprazine potently binds to both of these receptors, more preferably to D3 receptors with higher affinity. Preclinical studies suggest that D3 receptor blockade is associated with exerting pro-cognitive and antidepressant effects and attenuating negative symptoms in schizophrenia. This unique mechanism of action differs from that of other antipsychotic agents that mostly target D2 and 5-HT2A receptors. Cariprazine is also a partial agonist at 5-HT1A receptors, an antagonist at 5-HT2B and 5-HT2A receptors, an antagonist at histamine H1 receptors. It also binds to 5-HT2C, alpha (α)-1A adrenergic, and alpha (α)-1B adrenergic receptors with low affinity., The mechanism of action of cariprazine in schizophrenia and bipolar I disorder is unknown. However, the efficacy of cariprazine could be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. Cariprazine forms two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), that have in vitro receptor binding profiles similar to the parent drug., All clinically effective antipsychotics are known to act on the dopaminergic system, and previous studies have demonstrated that repeated treatment with antipsychotics produced region-specific changes in dopamine receptor levels. Cariprazine is a dopamine D3 and D2 receptor partial agonist with preferential binding to D3 receptors. We examined the effects of chronic cariprazine administration on dopamine receptor levels. Rats were administered either vehicle or cariprazine (0.06, 0.2, or 0.6 mg/kg) for 28 days. Dopamine receptor levels were quantitated using autoradiographic assays on brain tissue sections from the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), caudate putamen (CPu), hippocampus (HIPP), olfactory tubercle (OT), and islands of Calleja (ICj). Chronic treatment with cariprazine did not alter D1 receptor levels in any brain region tested. Cariprazine increased D2 receptor levels in mPFC (27%-43%), NAc (40%-45%), medial (41%-53%) and lateral (52%-63%) CPu, and HIPP (38%). Cariprazine dose-dependently upregulated D3 receptor levels in ICj (32%-57%), OT (27%-67%), and NAc shell (31%-48%). Repeated cariprazine treatment increased D4 receptor in NAc (53%-82%), medial (54%-98%) and lateral (58%-74%) CPu, and HIPP (38%-98%). Similar to other antipsychotics, cariprazine upregulated D2 and D4 receptor levels in various brain regions. Cariprazine was unique among antipsychotics in increasing D3 receptor levels, which may support its unique psychopharmacologic properties. | |

| Record name | Cariprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cariprazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

839712-12-8 | |

| Record name | Cariprazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cariprazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)